molecular formula C21H27N3O3S B4953525 N-ETHYL-4-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE

N-ETHYL-4-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4953525
M. Wt: 401.5 g/mol
InChI Key: DHSBWNAWYIGVPS-UHFFFAOYSA-N
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Description

N-ETHYL-4-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an ethyl group and a piperazine moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-4-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Moiety: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a phenyl halide.

    Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-4-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-ETHYL-4-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Biology: The compound is used in studies investigating cellular signaling pathways and receptor interactions.

    Industry: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ETHYL-4-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, such as changes in mood, cognition, and behavior. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may affect signaling pathways related to dopamine and serotonin.

Comparison with Similar Compounds

Similar Compounds

    N-ETHYL-4-[3-OXO-3-(4-METHYLPIPERAZIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE: Similar structure but with a methyl group instead of a phenyl group.

    N-ETHYL-4-[3-OXO-3-(4-ETHYLPIPERAZIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

N-ETHYL-4-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE is unique due to the presence of the phenyl group attached to the piperazine moiety. This structural feature may contribute to its distinct pharmacological properties and potential therapeutic applications. The compound’s ability to interact with specific receptors and modulate their activity sets it apart from other similar compounds.

Properties

IUPAC Name

N-ethyl-4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-2-22-28(26,27)20-11-8-18(9-12-20)10-13-21(25)24-16-14-23(15-17-24)19-6-4-3-5-7-19/h3-9,11-12,22H,2,10,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSBWNAWYIGVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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